molecular formula C15H10O B1589314 2-(Phenylethynyl)benzaldehyde CAS No. 59046-72-9

2-(Phenylethynyl)benzaldehyde

Cat. No. B1589314
CAS RN: 59046-72-9
M. Wt: 206.24 g/mol
InChI Key: SDSQNHMKRHPAIM-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)benzaldehyde, also known as 2-Phenylethynylbenzaldehyde, is an organic compound belonging to the family of aryl aldehydes. It is a colorless solid with a strong floral odor and a melting point of 67-68°C. 2-(Phenylethynyl)benzaldehyde is used in a variety of applications, including organic synthesis, pharmaceuticals, and cosmetics. It is also used as an intermediate in the synthesis of a variety of other compounds.

Scientific Research Applications

Aroma Chemical Formation

  • Formation of Benzaldehyde from Phenylacetaldehyde : Studies have shown that benzaldehyde, a potent aroma chemical found in bitter almond, can be formed thermally from phenylalanine. This process is significant in the generation of off-aromas during the Maillard reaction. Phenylacetaldehyde, the Strecker aldehyde of phenylalanine, is identified as an effective precursor for benzaldehyde formation, with both air and water enhancing the rate of this transformation. The study proposes a free radical initiated oxidative cleavage of the carbon-carbon double bond in the enolized phenylacetaldehyde as a key mechanism in benzaldehyde formation (Chu & Yaylayan, 2008).

Synthesis of Biologically Active Intermediates

  • Synthesis of Anti-cancer Drug Intermediates : Research has established a method for the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, which is crucial for creating biologically active intermediates in anticancer drugs. This method involves nucleophilic substitution, reduction, and oxidation reactions to produce compound 1a-1b, showcasing the role of 2-(phenylethynyl)benzaldehyde in pharmaceutical applications (Duan et al., 2017).

Isotopic Labeling in Organic Synthesis

  • Synthesis of Labeled Benzaldehydes : The synthesis of highly functionalized 2H and 13C labeled benzaldehydes is a key process in organic chemistry. These labeled benzaldehydes are utilized for synthesizing natural products and pharmaceutical drugs. The methodology involves regio-selective formylation, providing a simple route to functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes (Boga et al., 2014).

Plant Aroma Volatile Synthesis

  • Tomato Aroma Volatile Synthesis : In plants, 2-phenylacetaldehyde and 2-phenylethanol are crucial for aroma and flavor. Tomato enzymes LePAR1 and LePAR2 have been identified to catalyze the conversion of 2-phenylacetaldehyde to 2-phenylethanol, an essential step in aroma volatile synthesis in plants like tomatoes and flowers (Tieman et al., 2007).

Catalysis in Organic Synthesis

  • Hydrative Cyclization Applications : Hydrative cyclization of various 2-enynylbenzaldehydes has been successfully applied in organic synthesis. This process involves Huisgen-type [3+2] cycloaddition, yielding tricyclic products with excellent stereoselectivities. This methodology has applications in the synthesis of complex organic molecules, including faveline (Oh, Lee, & Hong, 2010).

Cosmetics and Food Industries

  • Oxidation of Benzyl Alcohol to Benzaldehyde : Benzaldehyde, widely used in cosmetics, perfumery, and food industries, can be synthesized by oxidizing benzyl alcohol. Enhancing the oxidative properties of catalysts like mesoporous Ti-SBA-15 has shown significant increases in benzyl alcohol conversion without affecting benzaldehyde selectivity, highlightingthe potential of such catalysts in industrial applications (Sharma, Soni, & Dalai, 2012).

Heterogeneous Gold Catalysis

  • Benzannulation Reaction Catalysis : Gold nanoparticles supported on metal oxides and activated carbon can catalyze the benzannulation reaction of o-(phenylethynyl)benzaldehyde and phenylacetylene, leading to 1-benzoyl-2-phenylnaphtalene. This heterogeneous catalytic system, applicable in the synthesis of complex organic compounds, can be reused multiple times without loss of activity or selectivity (Abad, Corma, & García, 2007).

Renewable Benzyl Alcohol Production

  • Bioproduction in Escherichia coli : Engineering Escherichia coli to biosynthesize benzyl alcohol from renewable glucose involves a non-natural pathway, demonstrating the potential of microbial biotransformation in industrial applications. This approach offers an environmentally friendly alternative for producing aromatic hydrocarbons used in pharmaceuticals, cosmetics, and flavor industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Biotechnological Flavor Production

  • Bioproduction of Benzaldehyde in Bioreactors : The bioproduction of benzaldehyde, an important flavor compound, has been enhanced using Pichia pastoris in a two-phase partitioning bioreactor. This approach, using sequestering polymers, demonstrates the potential for more efficient and sustainable production of high-value flavor compounds (Craig & Daugulis, 2013).

properties

IUPAC Name

2-(2-phenylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQNHMKRHPAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434149
Record name 2-(phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylethynyl)benzaldehyde

CAS RN

59046-72-9
Record name 2-(phenylethynyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59046-72-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
R Umeda, N Ikeda, M Ikeshita, K Sumino… - Bulletin of the …, 2017 - journal.csj.jp
Metal-Free Benzannulation to Synthesis of 2,3-Disubstituted Naphthalenes: Reaction of 2-(Phenylethynyl)benzaldehyde and Alkynes by Brønsted Acid | Bulletin of the Chemical Society of Japan Sign in | Register …
Number of citations: 7 www.journal.csj.jp
P Mathur, B Jha, A Raghuvanshi, RK Joshi… - Journal of …, 2012 - Elsevier
At 0 C, photolysis of a hexane solution containing Fe(CO) 5 and 2-(phenylethynyl)benzaldehyde (1) affords a mixture of mononuclear (tricarbonyliron-2-phenylindenone, (2) and …
Number of citations: 20 www.sciencedirect.com
SD Gawande, V Kavala, MR Zanwar… - Advanced Synthesis …, 2013 - Wiley Online Library
The synthesis of iodo‐substituted tetracyclic indole fused azulene derivatives was achieved from the reaction of 2‐(substituted phenylethynyl)benzaldehydes and different indoles in the …
Number of citations: 19 onlinelibrary.wiley.com
R Umeda, H Tabata, Y Tobe, Y Nishiyama - Chemistry Letters, 2014 - journal.csj.jp
3,3′-Disubstituted 2,2′-binaphthyls were prepared by the Cu- or Re-catalyzed double benzannulation reaction of 2-(phenylethynyl)benzaldehyde with various butadiynes in the …
Number of citations: 11 www.journal.csj.jp
BB Feng, JQ Liu, XS Wang - The Journal of organic chemistry, 2017 - ACS Publications
A Cu(OAc) 2 -catalyzed domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde is described, enabling aerobic oxidative dehydrogenation coupling …
Number of citations: 40 pubs.acs.org
D Malhotra, LP Liu, MS Mashuta… - … –A European Journal, 2013 - Wiley Online Library
… Accordingly, we first employed Au-1 as the catalyst in the reaction of 2-phenylethynyl benzaldehyde with ethyl vinyl ether. To our delight, along with Yamamoto’s naphthalene product 2 …
H Wu, HD Chen, JQ Liu, QY Li… - Synthetic …, 2021 - Taylor & Francis
TfOH was proved to be an efficient catalyst to promote the intra-molecular cyclization, Diels-Alder reaction, deprotonation and dehydration, and provided a concise synthesis of 10-…
Number of citations: 1 www.tandfonline.com
H Gao, J Zhang - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
A dramatic substituent effect was found in the silver(I)‐catalyzed cyclization reaction of ortho‐alkynylaryl aldehyde oxime derivatives. When R is an alkyl group, the Ag(I)‐catalyzed …
Number of citations: 112 onlinelibrary.wiley.com
R Umeda, R Ueda, T Tanaka, A Hayashi, M Ikeshita… - Tetrahedron, 2021 - Elsevier
The synthesis of 1-halonaphthalenes by the Cu-catalyzed benzannulation reaction of 2-(phenylethynyl)benzaldehyde and alkynes in the presence of the halogen reagents such as NBS…
Number of citations: 3 www.sciencedirect.com
M Zhang, Z Liu, L Chen, D Liu, Y Sun… - Advanced Synthesis …, 2022 - Wiley Online Library
A silver‐catalyzed protocol for the synthesis of 3‐(1H‐isochromen)‐chromones is described. The method involves an initial 6‐endo‐dig cyclization of o‐alkynylbenzaldehydes and …
Number of citations: 7 onlinelibrary.wiley.com

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